ethyl 2-ethyl-2-sulfanylbutanoate
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Overview
Description
Ethyl 2-ethyl-2-sulfanylbutanoate is an organic compound with the molecular formula C8H16O2S. It is also known by its IUPAC name, ethyl 2-ethyl-2-mercaptobutanoate . This compound is characterized by the presence of a sulfanyl group attached to a butanoate ester, making it a unique molecule with specific chemical properties.
Preparation Methods
The synthesis of ethyl 2-ethyl-2-sulfanylbutanoate typically involves the esterification of 2-ethyl-2-mercaptobutanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Ethyl 2-ethyl-2-sulfanylbutanoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure settings to drive the reactions to completion. Major products formed from these reactions include sulfoxides, sulfones, and alcohols.
Scientific Research Applications
Ethyl 2-ethyl-2-sulfanylbutanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive sulfanyl group.
Medicine: Research into potential therapeutic applications, such as the development of new drugs that target specific biological pathways, is ongoing.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 2-ethyl-2-sulfanylbutanoate involves its interaction with molecular targets through its sulfanyl and ester groups. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical pathways .
Comparison with Similar Compounds
Ethyl 2-ethyl-2-sulfanylbutanoate can be compared with similar compounds such as:
Ethyl 2-mercaptobutanoate: Lacks the additional ethyl group, making it less sterically hindered.
Mthis compound: Has a methyl ester instead of an ethyl ester, affecting its reactivity and solubility.
Butyl 2-ethyl-2-sulfanylbutanoate: Contains a butyl ester, which can influence its physical properties and applications.
Properties
IUPAC Name |
ethyl 2-ethyl-2-sulfanylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2S/c1-4-8(11,5-2)7(9)10-6-3/h11H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNYAZJWWYSKSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(=O)OCC)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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